

Proposed Protocol: Quantification of Gentioflavine by HPLC-UV

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Compound Focus: Gentioflavine

CAS No.: 18058-50-9

Cat. No.: S601159

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1. Scope and Principle This method describes the quantification of **Gentioflavine** in crude plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The analyte is separated from other extract components on a reversed-phase C18 column and detected based on its UV absorption. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from certified **Gentioflavine** standards [1].

2. Chemicals, Standards, and Materials

- **Gentioflavine Standard:** Purchase from a certified supplier (CAS 18058-50-9). Molecular Formula: C₁₀H₁₁NO₃; Molecular Weight: 193.20 g/mol [2].
- **Solvents:** HPLC-grade methanol, acetonitrile, and water.
- **Crude Extract:** Dried and powdered plant material from a known **Gentioflavine**-producing species (e.g., *Gentiana olivieri* or *G. turkestanorum*) [3].
- **Equipment:** HPLC system with a UV-Vis or Photodiode Array (PDA) detector, analytical balance, ultrasonic bath, centrifugal filters (0.45 µm, nylon or PTFE).

3. Instrumentation and HPLC Conditions The following conditions can serve as a starting point for method development and optimization [4].

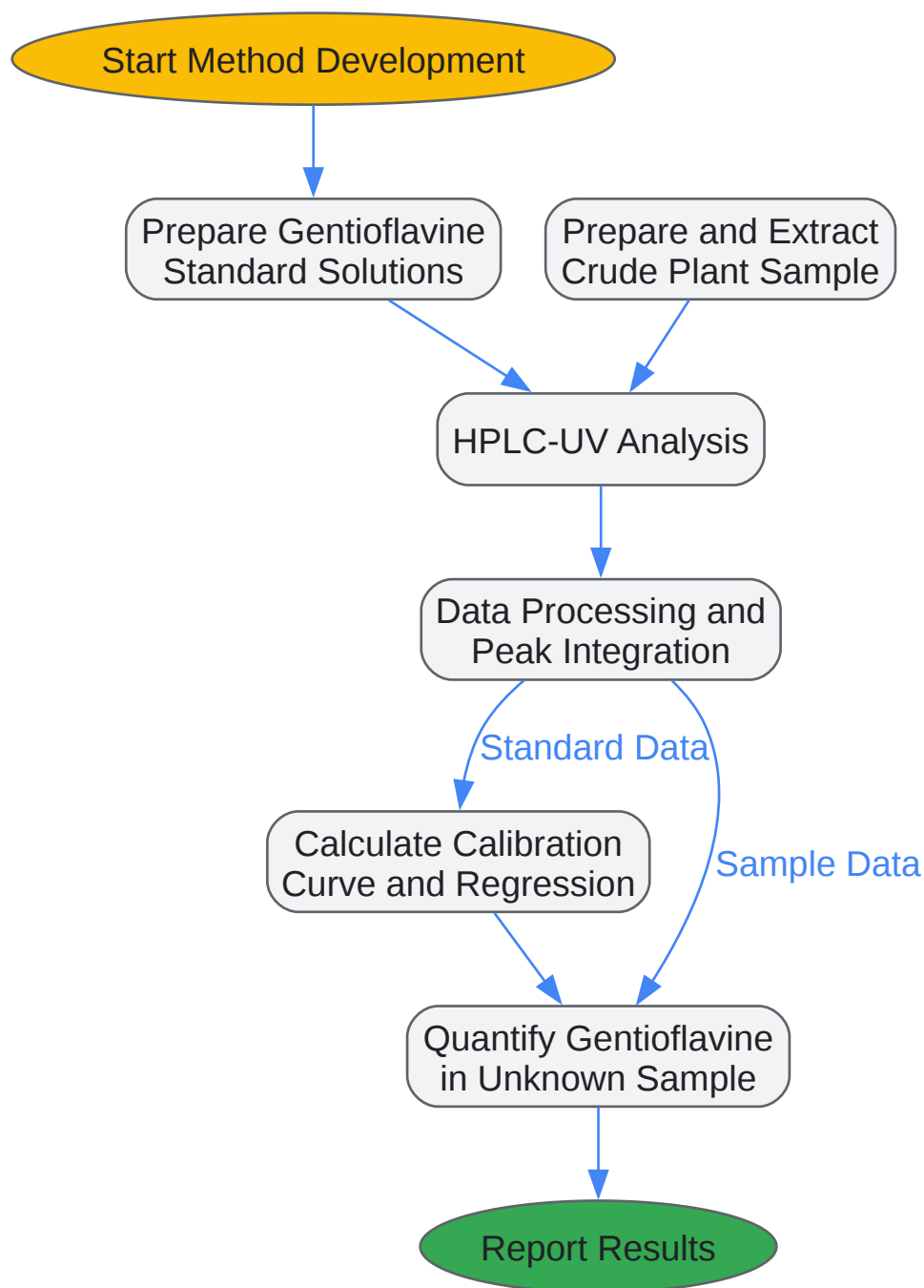
Table 1: Recommended HPLC Conditions

Parameter	Specification
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid
Gradient Program	0 min: 10% B; 0-15 min: 10% \rightarrow 50% B; 15-16 min: 50% \rightarrow 95% B; 16-18 min: 95% B; 18-20 min: 95% \rightarrow 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}$ C
Injection Volume	10 μ L
Detection Wavelength	270 nm (to be confirmed based on spectrum of standard)
Run Time	20 minutes

4. Sample and Standard Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Gentioflavine** standard into a 10 mL volumetric flask. Dissolve and make up to volume with methanol. Serially dilute this stock solution to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 μ g/mL) [5].
- **Crude Extract Sample:**
 - Weigh approximately 1 g of dried, powdered plant material.
 - Add 10 mL of 70% methanol in water (v/v) and sonicate for 30 minutes.
 - Centrifuge the extract at 10,000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial for analysis.

5. Experimental Workflow The entire process, from sample preparation to data analysis, can be visualized as follows:



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6. Data Analysis and Quantification

- **Calibration Curve:** Inject each working standard in triplicate. Plot the average peak area against the corresponding concentration. Use linear least-squares regression to obtain the calibration function [5] [1].
- **Calculation:** The concentration of **Gentioflavine** in the crude extract ($\mu\text{g}/\text{mg}$ or % w/w) is calculated using the following formula: $\text{Concentration} = (C_{\text{calc}} \times V \times D) / W$ Where:

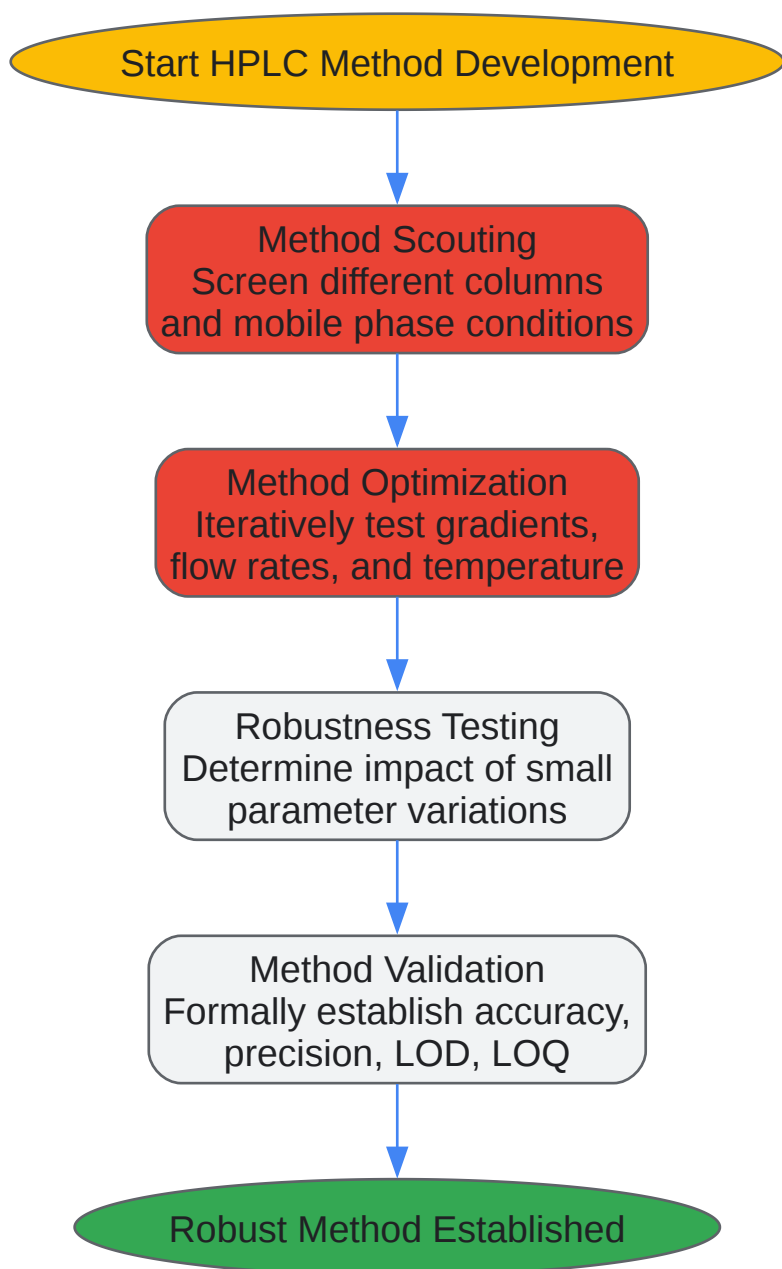
- C_{calc} = Concentration from calibration curve ($\mu\text{g/mL}$)
- V = Volume of extract (mL)
- D = Dilution factor
- W = Weight of crude plant material (mg)

Table 2: Example Calibration Curve and Validation Data

Parameter	Target Value
Calibration Range	1 - 100 $\mu\text{g/mL}$
Correlation Coefficient (R^2)	> 0.995
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally
Precision (RSD %)	< 2% for retention time, < 5% for peak area
Accuracy (% Recovery)	85-115%

Critical Method Development Considerations

Developing a robust HPLC method requires systematic optimization. The following diagram outlines the key decision points and steps.



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- **Method Scouting and Optimization:** Begin by screening different column chemistries (C8, C18, phenyl) and mobile phase compositions (acetonitrile vs. methanol, with different buffers or acids like formic or phosphoric acid) to find conditions that separate **Gentioflavine** from interfering compounds [4]. The initial gradient in Table 1 is a starting point.
- **Wavelength Selection:** Acquire a UV spectrum of the **Gentioflavine** standard using a PDA detector. Select the wavelength of maximum absorption (λ_{max}) for the highest sensitivity. Literature suggests pyranopyridine structures often absorb in the 250-280 nm range [1].
- **Addressing Matrix Effects:** Crude extracts are complex and can cause "matrix effects," which may suppress or enhance the analyte signal. Mitigation strategies include [4]:

- **Sample Dilution:** If sensitivity allows, diluting the sample reduces matrix interference.
- **Improved Extraction:** Utilize techniques like Solid-Phase Extraction (SPE) to clean up the sample before HPLC injection.
- **Standard Addition:** A more rigorous approach where the standard is added directly to the sample to account for matrix-induced quantification errors.

Limitations and Alternative Approaches

- **Specificity:** UV detection alone may not be sufficient to confirm the identity of **Gentioflavine** if co-eluting compounds are present. For definitive confirmation, coupling HPLC to **Mass Spectrometry (LC-MS or LC-MS/MS)** is highly recommended.
- **Method Scope:** This protocol is a guideline. Parameters like the optimal wavelength, gradient profile, and sample clean-up procedure must be experimentally determined for your specific instrument and plant matrix.

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References

1. –visible Ultraviolet - Wikipedia spectroscopy [en.wikipedia.org]
2. CAS # 18058-50-9, Gentioflavine : more information. [chemblink.com]
3. ‘Family Gentianaceae’; published in ‘Natural Compounds’; | SpringerLink [link.springer.com]
4. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]
5. Protein Assay Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]

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